molecular formula C11H11NO3S B13052366 Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate

Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate

Cat. No.: B13052366
M. Wt: 237.28 g/mol
InChI Key: GEWOPKOPJVPLKR-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate is a chemical compound with the molecular formula C11H11NO3S. This compound belongs to the class of thiazepines, which are heterocyclic compounds containing a seven-membered ring with nitrogen and sulfur atoms. Thiazepines are known for their diverse biological activities and are used in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate can be achieved through a one-pot reaction involving the expansion of benzo-fused carbo- and heterocycles . The reaction typically involves the use of appropriate starting materials, catalysts, and solvents under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities using optimized reaction conditions and equipment. Cold-chain transportation is often employed to maintain the stability and quality of the compound during storage and shipment .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound’s structure .

Scientific Research Applications

Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, thiazepine derivatives are studied for their potential therapeutic effects, including cardiovascular disease treatment . Additionally, this compound is used in industrial applications, such as the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

methyl 3-oxo-4,5-dihydro-1,4-benzothiazepine-9-carboxylate

InChI

InChI=1S/C11H11NO3S/c1-15-11(14)8-4-2-3-7-5-12-9(13)6-16-10(7)8/h2-4H,5-6H2,1H3,(H,12,13)

InChI Key

GEWOPKOPJVPLKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1SCC(=O)NC2

Origin of Product

United States

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